5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Description
The exact mass of the compound 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is 223.01032777 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
262601-88-7 |
|---|---|
Molecular Formula |
C10H6FNO2S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI Key |
FHRKKLBIQCOIMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Biochemical Analysis
Biochemical Properties
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. The inhibition of lipoxygenase by 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can lead to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell.
Cellular Effects
The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of action of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione to lipoxygenase results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate the activity of transcription factors, leading to alterations in gene expression that contribute to its anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione remains stable under certain conditions, allowing for sustained biochemical activity. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can have lasting effects on cellular processes, including sustained anti-inflammatory and anticancer activities.
Dosage Effects in Animal Models
The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The involvement of this compound in metabolic pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within the body can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
